molecular formula C7H13ClFNO B13482072 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 2866335-20-6

7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B13482072
CAS No.: 2866335-20-6
M. Wt: 181.63 g/mol
InChI Key: FJWYIDCQTPQKJD-UHFFFAOYSA-N
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Description

7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoromethyl group and an oxa-azaspiro framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a fluoromethyl group is introduced into the spirocyclic framework. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and ability to interact with multiple targets, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of both a fluoromethyl group and an oxa-azaspiro framework. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science .

Properties

CAS No.

2866335-20-6

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

7-(fluoromethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-2-6-1-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H

InChI Key

FJWYIDCQTPQKJD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12CNC2)CF.Cl

Origin of Product

United States

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